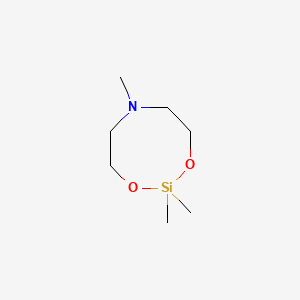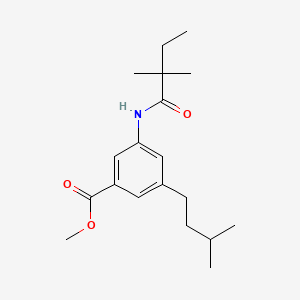
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is an organic compound with a unique structure that combines a cyclohexylidene group with a dihydropyran ring and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the following steps:
Formation of the Cyclohexylidene Group: This can be achieved through the reaction of cyclohexanone with appropriate reagents to introduce the methylene group.
Construction of the Dihydropyran Ring: This step involves the cyclization of intermediates to form the dihydropyran ring.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A precursor in the synthesis of the compound.
Dihydropyran: A related compound with a similar ring structure.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene groups.
Uniqueness
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is unique due to its combination of a cyclohexylidene group, a dihydropyran ring, and a carboxylic acid functional group
Eigenschaften
CAS-Nummer |
63014-66-4 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C13H18O3/c14-13(15)11-7-4-8-16-12(11)9-10-5-2-1-3-6-10/h9H,1-8H2,(H,14,15) |
InChI-Schlüssel |
JXHNNJGVMILZBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC2=C(CCCO2)C(=O)O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)






